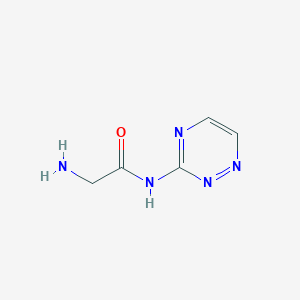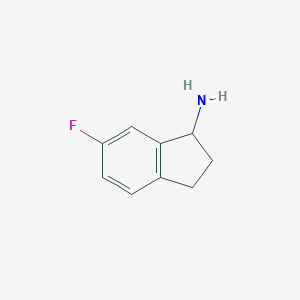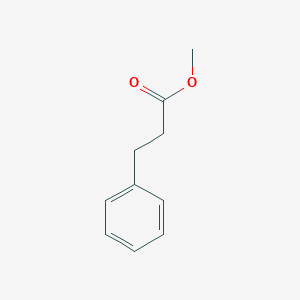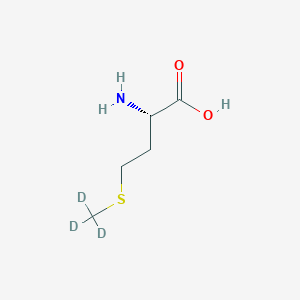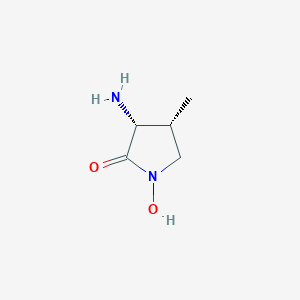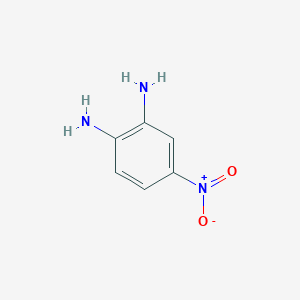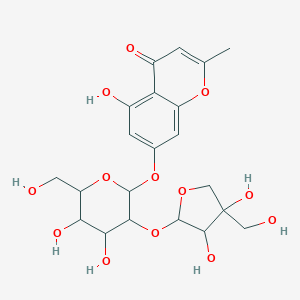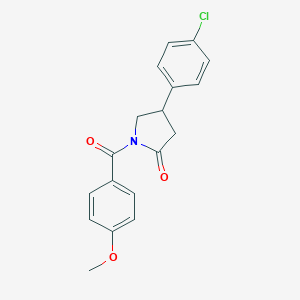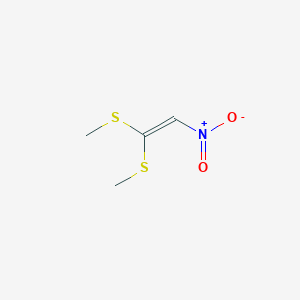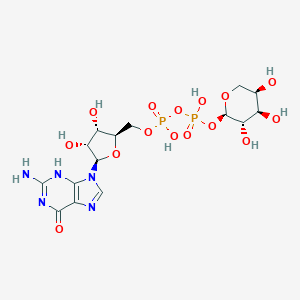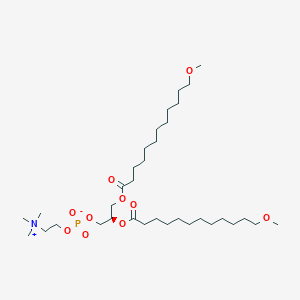![molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6](/img/structure/B140087.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including those with a 4-chloro substitution, has been achieved through a combination of Suzuki cross-coupling and N-arylation reactions. This method allows for the introduction of various aryl and heteroaryl groups into the heterocyclic framework, resulting in compounds with potential optical properties, such as fluorescence in the near UV-blue spectral range with quantum yields up to 67% .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/n and features two crystallographically independent molecules in the asymmetric unit. The crystallographic analysis provides detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the 3D arrangement of the atoms in the crystal .
Chemical Reactions Analysis
The interaction of pyrrolo[2,3-d]pyrimidine derivatives with DNA has been studied, particularly for a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one. This compound exhibits the potential to interact with calf thymus DNA (ctDNA) via a groove mode of binding, which involves hydrogen bonds. Such interactions are significant for the design of drugs targeting DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be inferred from their crystal structures and intermolecular interactions. For instance, the 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine forms a nearly planar fused triheterocyclic system, which is stabilized by weak intermolecular hydrogen bonds and π-π stacking interactions in the crystal lattice . Additionally, isostructural compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl analogue form hydrogen-bonded sheets, which are indicative of their solid-state properties and potential for forming polymorphic structures .
Aplicaciones Científicas De Investigación
1. Anticancer Research
- Application : 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .
- Method : The compounds were synthesized using a microwave technique and tested using MTT assay .
- Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
2. Anti-inflammatory Research
- Application : 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, a derivative of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, have been identified as NF-κB and AP-1 inhibitors .
- Method : The derivatives were synthesized through solution-phase parallel synthesis and high throughput evaluation .
- Results : The tested derivatives were found to inhibit both IL-2 and IL-8 levels .
3. Antibacterial Research
- Application : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is used in the preparation of compounds with antibacterial activities .
- Method : The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .
4. Antidiabetic Research
- Application : Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Method : The analogues were synthesized and their antidiabetic action was evaluated in vitro .
- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .
5. Antimycobacterial Research
- Application : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
- Method : The compound binds to the enzyme RNA polymerase and prevents it from synthesizing RNA .
6. Kinase Inhibitor Synthesis
- Application : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
- Method : The compound is used in the synthesis of kinase inhibitors .
- Results : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
7. Synthesis of New Anticancer Derivatives
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been synthesized . These derivatives have been tested in vitro against seven selected human cancer cell lines .
- Method : The derivatives were synthesized using a microwave technique .
- Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
8. Anti-inflammatory Effects of Pyrimidines
- Application : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which are derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, have been identified as NF-κB and AP-1 inhibitors .
- Method : The derivatives were synthesized through solution-phase parallel synthesis and high throughput evaluation .
- Results : The tested derivatives were found to inhibit both IL-2 and IL-8 levels .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDDWOXVGDTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418676 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
84905-80-6 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

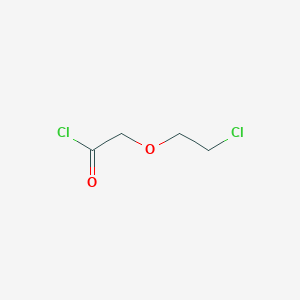
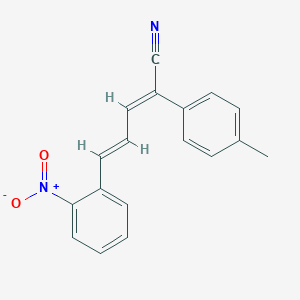
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
